3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of pyrazinones. This compound is characterized by its unique structure, which includes a methoxy group and a methylphenyl group attached to a dihydropyrazinone core. Pyrazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with 3-methoxyacrylic acid, followed by cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dihydropyrazinone ring can be reduced to form a fully saturated pyrazinone.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one.
Reduction: Formation of 3-methoxy-1-(4-methylphenyl)pyrazin-2-one.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-(4-methylphenyl)pyrazin-2-one: A reduced form of the compound with similar structural features.
4-Methyl-1-(3-methoxyphenyl)-1,2-dihydropyrazin-2-one: An isomer with the methoxy and methyl groups swapped.
3-Hydroxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one: An oxidized derivative with a hydroxyl group.
Uniqueness
3-Methoxy-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methoxy-1-(4-methylphenyl)pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-5-10(6-4-9)14-8-7-13-11(16-2)12(14)15/h3-8H,1-2H3 |
InChI Key |
BRSZRJANVWQQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)OC |
Origin of Product |
United States |
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